3-Benzyloxy-2,2-dimethylpropionitrile

Description

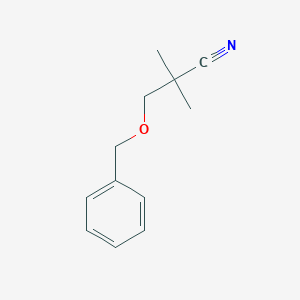

3-Benzyloxy-2,2-dimethylpropionitrile is a nitrile derivative featuring a benzyloxy ether group and two methyl substituents on the central carbon. Nitriles of this class are typically utilized as intermediates in pharmaceuticals, agrochemicals, and fine chemicals due to their reactivity in cross-coupling reactions and functional group transformations.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropanenitrile |

InChI |

InChI=1S/C12H15NO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8,10H2,1-2H3 |

InChI Key |

QOEZRCXOHOVLBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Benzyloxy-2,2-dimethylpropionitrile with analogous compounds based on molecular features, applications, and stability:

Key Differences:

- The dimethyl substituents may increase steric hindrance, reducing reactivity in nucleophilic substitutions relative to non-methylated analogs .

- Reactivity: Boronic acid derivatives (e.g., 3-Benzyloxy-2,6-difluorophenylboronic acid) are tailored for cross-coupling reactions, whereas nitriles like this compound are more suited for cyano-group transformations (e.g., hydrolysis to carboxylic acids) .

- Stability : The dimethyl groups in This compound likely confer greater thermal stability compared to fluorinated boronic acids, which are prone to protodeboronation under acidic conditions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: 2-(3-Benzoylphenyl)propionitrile is a known precursor to ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID).

- Regulatory Considerations : Compounds like 2-(3-Benzoylphenyl)propionitrile require stringent purity testing (e.g., benzene content < 1 ppm), a standard likely applicable to This compound in pharmaceutical contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.